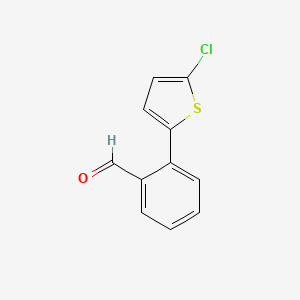

(5-Chloro-thiophen-2-yl)-benzaldehyde

Description

(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.

Properties

CAS No. |

223575-78-8 |

|---|---|

Molecular Formula |

C11H7ClOS |

Molecular Weight |

222.69 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H |

InChI Key |

ZVPWUNDTENJLOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C${11}$H$7$ClOS

- CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .

- Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .

The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:

Thiophene-Carbaldehyde Derivatives

Key Observations :

- Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .

- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .

Benzaldehyde Derivatives with Halogen Substituents

Functional Differences :

- Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .

- Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.